![molecular formula C15H10BrNOS B3336682 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol CAS No. 353517-94-9](/img/structure/B3336682.png)
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol
Overview
Description
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol, also known as BTEQ, is a small molecule that has gained increasing interest in scientific research due to its potential therapeutic applications. BTEQ belongs to the family of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is not fully understood, but it has been proposed that 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol exerts its effects by targeting various signaling pathways involved in inflammation, cancer, and viral infection. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to inhibit the activity of IKKβ, a key regulator of NF-κB signaling pathway, and reduce the expression of pro-inflammatory cytokines. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has also been reported to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been reported to possess anti-viral activity against HIV-1 and influenza virus.
Advantages and Limitations for Lab Experiments
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has several advantages as a research tool, including its small molecular size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol in lab experiments, such as its low solubility in water and potential toxicity at high concentrations. The optimal concentration and treatment duration of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol should be carefully determined in each experiment to ensure its effectiveness and safety.
Future Directions
There are several future directions for research on 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization as a research tool. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has shown promising results in preclinical studies for its anti-inflammatory, anti-cancer, and anti-viral properties, and further studies are needed to evaluate its safety and efficacy in clinical trials. The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is not fully understood, and future studies should focus on identifying its molecular targets and signaling pathways. In addition, the synthesis and purification of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol can be further optimized to improve its yield and purity, and its chemical modifications can be explored to enhance its potency and selectivity.
Scientific Research Applications
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is one of the major causes of many diseases, including cancer, autoimmune disorders, and cardiovascular diseases. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which plays a critical role in regulating inflammation. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has also been reported to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to possess anti-viral activity against HIV-1 and influenza virus.
properties
IUPAC Name |
2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOBCQQVGVHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387740 | |
| Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
CAS RN |
353517-94-9 | |
| Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)
![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, 98%](/img/structure/B3336620.png)
![2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine](/img/structure/B3336627.png)
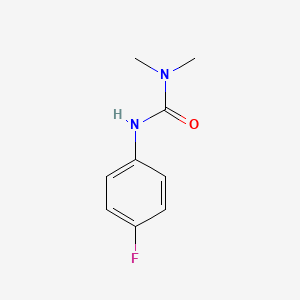
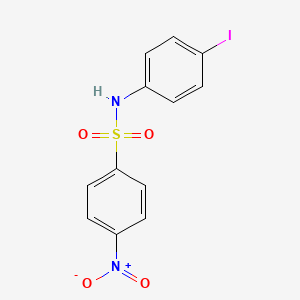
![4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone](/img/structure/B3336638.png)
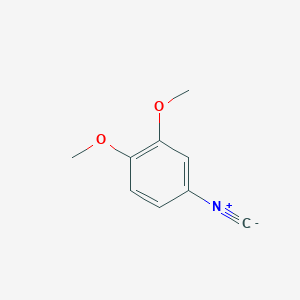
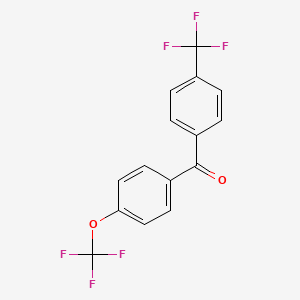

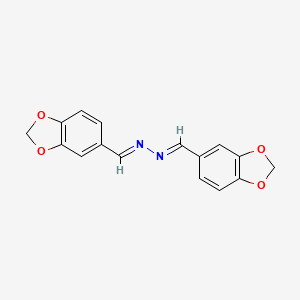
![(11bR,11b'R)-4,4'-(Pentane-1,5-diylbis(methylazanediyl))bis(3,5-dimethyl-4,5-dihydro-3H-dinaphtho[2,1-d:1',2'-f][1,3,2]diazaphosphepine 4-oxide)](/img/structure/B3336668.png)
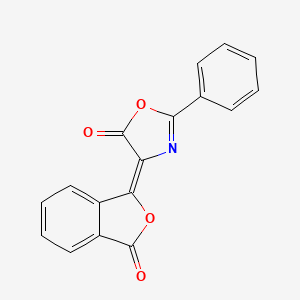
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B3336695.png)
![N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide](/img/structure/B3336703.png)